molecular formula C4H5N3 B147120 Iminodiacetonitrile CAS No. 628-87-5

Iminodiacetonitrile

Cat. No.: B147120
CAS No.: 628-87-5
M. Wt: 95.1 g/mol
InChI Key: BSRDNMMLQYNQQD-UHFFFAOYSA-N
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Description

Iminodiacetonitrile is an organic compound with the molecular formula C₄H₅N₃. It is a dinitrile, meaning it contains two nitrile groups (-C≡N). This compound is primarily used as an intermediate in the synthesis of various chemicals, including iminodiacetic acid, which is a precursor for the herbicide glyphosate .

Mechanism of Action

Target of Action

Iminodiacetonitrile (IDAN) is primarily targeted by nitrilase-producing bacteria . These bacteria, such as Lysinibacillus boronitolerans and Alcaligenes faecalis, have been identified to show significant nitrilase activity . Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia .

Mode of Action

The interaction of IDAN with its bacterial targets results in the biotransformation of IDAN to iminodiacetic acid (IDA) . This transformation is facilitated by the nitrilase enzymes present in the bacteria . The nitrilase enzymes hydrolyze the nitrile groups in IDAN, converting it into IDA .

Biochemical Pathways

The biochemical pathway involved in the action of IDAN is the nitrile hydrolysis pathway . In this pathway, the nitrilase enzymes catalyze the hydrolysis of the nitrile groups in IDAN, resulting in the formation of IDA . This transformation is a key step in the biotechnological production of IDA, which is an important chemical intermediate .

Pharmacokinetics

The biotransformation of idan to ida by nitrilase-producing bacteria suggests that these organisms play a crucial role in the metabolism and bioavailability of idan .

Result of Action

The primary result of IDAN’s action is the production of IDA . IDA is a valuable chemical intermediate and a chelating reagent . The successful biotransformation of IDAN to IDA by nitrilase-producing bacteria demonstrates the potential of these organisms for the biotechnological production of IDA .

Action Environment

The action of IDAN is influenced by various environmental factors. For instance, the optimal pH and temperature for the nitrilase activity of Alcaligenes faecalis cells, which facilitate the transformation of IDAN to IDA, were found to be 7.5 and 35°C, respectively . Furthermore, encapsulation of the bacterial cells in alginate-chitosan-alginate (ACA) membrane liquid-core capsules was found to enhance their tolerance to the toxic substrate and their reusability .

Chemical Reactions Analysis

Types of Reactions: Iminodiacetonitrile undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the most significant reactions is its hydrolysis to form iminodiacetic acid .

Common Reagents and Conditions:

Major Products: The primary product formed from the hydrolysis of this compound is iminodiacetic acid .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(cyanomethylamino)acetonitrile
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InChI

InChI=1S/C4H5N3/c5-1-3-7-4-2-6/h7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BSRDNMMLQYNQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3
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DSSTOX Substance ID

DTXSID3041580
Record name Iminodiacetonitrile
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Molecular Weight

95.10 g/mol
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Physical Description

Tan to light brown odorless crystals; [Akzo Nobel MSDS]
Record name Iminodiacetonitrile
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CAS No.

628-87-5
Record name Iminodiacetonitrile
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Record name Iminodiacetonitrile
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Record name Iminodiacetonitrile
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Record name Acetonitrile, 2,2'-iminobis-
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Record name Iminodiacetonitrile
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Record name Iminodiacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of iminodiacetonitrile?

A1: The molecular formula of this compound is C4H5N3, and its molecular weight is 95.10 g/mol [].

Q2: What spectroscopic data is available for IDAN?

A2: Several spectroscopic techniques have been employed to characterize IDAN. * FTIR spectroscopy has been used to identify characteristic functional groups, such as nitrile groups (C≡N) and amine groups (N-H) [, ].* 1H NMR spectroscopy provides information about the hydrogen atom environments within the molecule []. * Mass spectrometry can determine the molecular weight and fragmentation pattern of IDAN, providing insights into its structure and stability [].

Q3: Is there any information on the crystal structure of IDAN?

A3: Yes, IDAN crystallizes in the monoclinic space group P21 with the following unit cell dimensions: a=6.494 Å, b=7.821 Å, c=5.345 Å, and β=114.31° [].

Q4: How does temperature affect the stability of this compound?

A4: Studies on the pyrolysis of IDAN have revealed that it decomposes at elevated temperatures, yielding products like C-cyanomethanimine and ketenimine [].

Q5: What is known about the solubility of IDAN?

A5: this compound is known to be soluble in water. Its solubility in water increases with increasing temperature [].

Q6: What is the significance of this compound in the production of iminodiacetic acid (IDA)?

A6: this compound serves as a crucial starting material for synthesizing iminodiacetic acid (IDA) [, , ].

Q7: How is this compound converted into iminodiacetic acid?

A7: IDAN can be converted into IDA through alkaline hydrolysis followed by acidification [, ]. This process typically involves reacting IDAN with an alkali, such as sodium hydroxide, to form disodium iminodiacetate, which is then acidified to yield IDA.

Q8: Are there alternative, environmentally friendly methods for producing IDA from IDAN?

A8: Yes, researchers are exploring biocatalytic methods for IDA production from IDAN using microorganisms like Alcaligenes faecalis [, , , ]. These methods offer a potentially greener alternative to traditional chemical synthesis.

Q9: Have computational methods been used to study this compound?

A9: Yes, ab initio molecular orbital (MO) calculations have been employed to investigate the conformational properties and stability of C-cyanomethanimine isomers, which are pyrolysis products of IDAN []. These calculations help in understanding the electronic structure and energetic behavior of IDAN derivatives.

Q10: How does modifying the structure of IDAN affect its reactivity?

A10: Studies have shown that substituting the hydrogen atoms in IDAN with different groups can significantly impact its reactivity. For instance, N-benzylthis compound exhibits different reactivity compared to the unsubstituted IDAN, particularly in its reactions with ammonia and hydroxylamine [, ].

Q11: What are the environmental concerns associated with this compound?

A11: IDAN, like many nitrile-containing compounds, can be harmful to aquatic life. Therefore, responsible waste management practices are essential to minimize its release into the environment [, ].

Q12: What methods are used to treat waste streams containing this compound?

A12: Researchers have investigated the use of activated carbon for treating wastewater containing IDAN, highlighting its potential for removing this compound from industrial effluents [].

Q13: Apart from IDA production, what other applications does this compound have?

A13: IDAN serves as a key intermediate in the synthesis of various valuable chemicals. These include: * Chelating agents [, ]* Herbicides like glyphosate [, , , , ]* Surfactants []* Polymers with specific properties, such as those designed for metal ion removal [, ].

Q14: What are the future research directions for this compound?

A14: Future research on IDAN is likely to focus on:* Developing more sustainable and efficient synthesis methods for IDAN and its derivatives, potentially utilizing biocatalytic approaches [, , , , ].* Exploring novel applications of IDAN, particularly in material science and medicinal chemistry, by leveraging its unique structure and reactivity [, ].* Further investigating the environmental fate and impact of IDAN and developing effective mitigation strategies [].

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